2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
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Overview
Description
2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is a heterocyclic compound that contains both pyrrole and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and oxygen atoms in its structure makes it a versatile molecule for various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of catalysts such as iron(III) chloride and solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes. This could include the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the molecule.
Substitution: The presence of reactive sites on the pyrrole and oxadiazole rings allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions . These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-1-yl)ethanol: This compound shares the pyrrole moiety but lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Similar to 2-(1H-pyrrol-1-yl)ethanol but with additional methyl groups, which can influence its physical and chemical properties.
Uniqueness
The uniqueness of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol lies in its dual heterocyclic structure, which combines the properties of both pyrrole and oxadiazole rings. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCBWKCEXZZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NN=C(O2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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